molecular formula C11H20FNO3 B2897928 tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1345697-13-3

tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B2897928
CAS RN: 1345697-13-3
M. Wt: 233.283
InChI Key: QBQOPNYILDXCBJ-NSHDSACASA-N
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Description

“tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It is also known by other names such as “(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate” and "tert-butyl (3S)-3-(hydroxymethyl)-1-piperidinecarboxylate" .


Synthesis Analysis

While specific synthesis information for “tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate” was not found, a related compound “3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester” has been synthesized using dichloromethane, iPr2NEt, and MsCl.


Molecular Structure Analysis

The molecular structure of “tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group attached to the carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate” include an average mass of 215.289 Da and a monoisotopic mass of 215.152145 Da .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib, highlighting its role in the development of therapeutic agents. The synthesis process usually involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating the chemical's utility in complex organic syntheses (D. Kong et al., 2016).
  • X-ray Diffraction Studies and Biological Evaluation : The chemical has also been synthesized for structural characterization through X-ray diffraction studies. Such studies provide insights into the molecular structure, facilitating the design of molecules with potential antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).

Building Blocks for Synthesis

  • Enantiopure Derivatives Synthesis : The compound is used in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine derivatives, from a common 4,6-dioxopiperidinecarboxylate precursor. This showcases its application in the synthesis of stereochemically complex molecules (J. Marin et al., 2004).
  • Scaffold for Substituted Piperidines : It is used as a scaffold for the preparation of substituted piperidines, highlighting its role in the development of new molecular frameworks with potential pharmacological applications (Rianne A. G. Harmsen et al., 2011).

Fluorous Synthesis

  • Protecting Groups in Fluorous Synthesis : The compound's fluorinated analogues have been evaluated as novel protecting groups for carboxylic acids in fluorous synthesis. This application underscores the chemical's versatility and its potential in facilitating separation processes in organic synthesis (J. Pardo et al., 2001).

Molecular Structure Analysis

  • X-ray Crystallography : Detailed molecular structure analysis through X-ray crystallography has been conducted, providing valuable data for the design and synthesis of novel compounds with specific biological activities (C. Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOPNYILDXCBJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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